Fexinidazole is a 5-nitroimidazole compound that belongs to the nitroheterocyclic group. [, , ] It acts as a prodrug, meaning it is metabolized in the body into active metabolites that exert the desired therapeutic effect. [, ] Fexinidazole was initially developed as a broad-spectrum antimicrobial drug but was later rediscovered for its potent antiparasitic activity, particularly against trypanosomatid parasites. [, ] This rediscovery has led to its development as a treatment for neglected tropical diseases.
The synthesis of fexinidazole involves several steps, primarily starting from nitroimidazole derivatives. The general synthetic route includes:
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
Fexinidazole has a molecular formula of and a molar mass of 248.24 g/mol. Its structure features:
The compound's three-dimensional structure allows for effective interaction with biological targets, particularly within parasitic organisms .
Fexinidazole undergoes various chemical reactions, primarily involving:
The elimination pathway is predominantly extra-renal, with minimal urinary excretion observed .
The drug's ability to penetrate the blood-brain barrier makes it effective against both early and late-stage infections .
Fexinidazole exhibits several notable physical and chemical properties:
Key pharmacokinetic parameters include:
Fexinidazole's primary application lies in its use as an antiprotozoal agent for treating human African trypanosomiasis. Its development represents a significant advancement in addressing neglected tropical diseases. Ongoing research is exploring its potential applications in treating other conditions such as Chagas disease .
Moreover, fexinidazole's mechanism of action may inspire further investigations into related compounds for broader therapeutic applications against various parasitic infections .
Nitroimidazoles represent a historically significant class of antimicrobial agents, with early prototypes like metronidazole (developed in the 1950s) demonstrating broad activity against anaerobic pathogens. By the 1970s, pharmaceutical companies including Hoechst AG (later Sanofi) synthesized novel nitroimidazole derivatives, seeking expanded spectra. Fexinidazole (1-methyl-2-((p-(methylthio)phenoxy)methyl)-5-nitroimidazole) emerged from this era but was deprioritized despite promising preclinical antiparasitic data, reflecting commercial realities rather than scientific shortcomings [5] [7]. The subsequent neglect of tropical parasitology created a therapeutic vacuum. By the early 2000s, the Drugs for Neglected Diseases initiative (DNDi) systematically reassessed this chemical class, hypothesizing that overlooked candidates might address critical gaps. This strategy recognized nitroimidazoles’ inherent potential: their pro-drug mechanism (activation via microbial nitroreductases) offers selective toxicity against anaerobic/low-oxygen-tension-adapted pathogens like trypanosomes [7] [8]. DNDi’s reevaluation countered previous industry discontinuations, exemplified by megazol’s abandonment due to mutagenicity concerns, by employing modern genotoxicity screening to differentiate viable candidates [7].
DNDi executed a highly focused rescue campaign targeting nitroheterocycles, assembling a library of over 700 existing and novel compounds from industry partners, academic collections, and retired chemists [5] [7]. A cascade screening strategy prioritized molecules based on:
Table 1: Key Screening Results for Fexinidazole and Metabolites
Parameter | Fexinidazole | Fexinidazole-Sulfoxide (M1) | Fexinidazole-Sulfone (M2) | Reference Compound (Melarsoprol) | |
---|---|---|---|---|---|
In Vitro IC₅₀ vs T. b. brucei (µM) | 0.7 - 3.3 | 1.1 - 2.0 | 0.5 - 1.2 | 0.003 - 0.015 | |
Selectivity Index (SI) | >100 | >100 | >100 | ~1 | |
Acute Mouse Model Cure (4-day oral) | 100% (100 mg/kg/day) | Active metabolite | Active metabolite | Effective (but toxic) | |
Chronic Mouse Model Cure (5-day oral) | 100% (100 mg/kg BID) | Major contributor | Major contributor | Effective (but toxic) | |
Ames Test (Mutagenicity) | Positive | Positive | Positive | Negative | |
Mammalian Genotoxicity | Negative (MN, UDS) | Negative | Negative | Negative | [5] [7] [8] |
Fexinidazole emerged as the lead: it exhibited moderate intrinsic in vitro activity (IC₅₀ ~1-4 µM) but crucially, high SI (>100) indicating selective anti-trypanosomal action over mammalian cells [5] [7]. Its robust in vivo efficacy, curing both acute and chronic murine infections, was later understood to depend significantly on its pharmacologically active metabolites (sulfoxide and sulfone), which achieve higher plasma concentrations and likely contribute substantially to trypanocidal activity [4] [7]. Despite Ames test positivity (common to nitroimidazoles), fexinidazole showed no mammalian genotoxicity in follow-up assays (micronucleus, unscheduled DNA synthesis), de-risking it for clinical development [7].
Originally designated Hoechst 239 and synthesized in the late 1970s, fexinidazole demonstrated broad-spectrum activity against intestinal protozoa and anaerobic bacteria in preclinical studies [4] [7]. However, competitive market dynamics and perceived limited commercial potential led Hoechst to discontinue its development circa 1983, leaving the compound essentially forgotten for two decades. DNDi’s compound mining (2005-2006) identified fexinidazole’s published anti-trypanosomal data, notably Jennings and Urquhart’s 1983 mouse study showing cure of T. brucei infections [5] [7]. DNDi secured legal access to the compound and associated data from Sanofi (Hoechst’s successor). Critical resurrection steps involved:
The Target Product Profile (TPP) became the strategic blueprint for fexinidazole’s development. The HAT Platform (a consortium of endemic country control programs, researchers, WHO, MSF, and DNDi) established an updated TPP in 2010, defining the optimal and minimally acceptable characteristics for a next-generation HAT treatment [1] [6] [9]. Key TPP demands directly shaping fexinidazole’s development pathway included:
Table 2: Key TPP Requirements vs Fexinidazole Attributes
TPP Requirement (Minimal/Optimal) | Fexinidazole Attribute | Impact on Development Strategy | |
---|---|---|---|
Route (Oral) | Oral tablet confirmed in Phase I | Focus on formulation palatability and food-effect management | |
Spectrum (g-HAT Stages 1 & 2) | Demonstrated in mouse models; pivotal for clinical trials | Designed Phase II/III to include both stages | |
Treatment Duration (<10 days) | 10-day regimen established | Acceptable minimal criterion met; shorter courses explored later | |
Stability (≥ 2 years at 30°C/75% RH) | Achieved with final formulation | Enabled distribution without cold chain | |
Safety (Improvement over NECT/Melarsoprol) | No evidence of irreversible severe toxicity in trials | Pharmacovigilance plan integrated into access phase | |
Cost (Donation model viable) | Sanofi commitment to donate via WHO | Built into partnership agreement from start | [1] [6] [9] |
The TPP acted as a development compass. For instance, the requirement for Stage 2 efficacy justified the high-risk strategy of progressing directly from Phase I to a combined Phase II/III trial in endemic areas after confirming pharmacokinetics and safety in healthy volunteers and demonstrating brain penetration [1] [6]. The oral stability requirement drove formulation development using excipients suitable for humid conditions. Critically, the TPP fostered alignment among stakeholders (regulators, endemic countries, developers) on the evidence needed for approval and deployment, enabling faster regulatory review under the EMA Article 58 procedure and WHO prequalification [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7